ethyl 1-benzyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzyl group, a cyanomethoxy group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, cyanomethoxy, and ethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the cyanomethoxy group with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-benzyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The cyanomethoxy and benzyl groups may enhance the compound’s binding affinity and specificity for these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Similar in structure but contains a triazole ring instead of an indole ring.
Ethyl 1-benzyl-2-methylindole-3-carboxylate: Lacks the cyanomethoxy group, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 1-benzyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-(cyanomethoxy)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C21H20N2O3/c1-3-25-21(24)20-15(2)23(14-16-7-5-4-6-8-16)19-10-9-17(13-18(19)20)26-12-11-22/h4-10,13H,3,12,14H2,1-2H3 |
InChI Key |
HLIUVACEXHSVEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC#N)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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